2-[Methyl(methylsulfonyl)amino]benzoic acid chemical properties
2-[Methyl(methylsulfonyl)amino]benzoic acid chemical properties
An In-Depth Technical Guide to 2-[Methyl(methylsulfonyl)amino]benzoic Acid
Introduction
2-[Methyl(methylsulfonyl)amino]benzoic acid is a specialized organic compound characterized by an anthranilic acid backbone. Its structure is distinguished by the substitution on the amino group with both a methyl and a methylsulfonyl (mesyl) group. This unique combination of a carboxylic acid, a tertiary sulfonamide, and an aromatic ring positions it as a valuable, yet under-characterized, building block for medicinal chemistry and materials science.
The presence of the sulfonamide moiety, a well-known pharmacophore, alongside the carboxylic acid handle for further derivatization, suggests significant potential in drug discovery. While extensive public data on this specific molecule is limited, its structural motifs are present in a range of pharmacologically active agents. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, predicted analytical characteristics, and its potential applications, offering a scientific foundation for researchers and drug development professionals.
Physicochemical and Computed Properties
The fundamental properties of 2-[Methyl(methylsulfonyl)amino]benzoic acid are summarized below. These are derived from available supplier data and computational models for closely related structural isomers, providing a reliable estimate of its chemical characteristics.
| Property | Value | Source |
| IUPAC Name | 2-[Methyl(methylsulfonyl)amino]benzoic acid | N/A |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| CAS Number | 18780-34-2 | N/A |
| Computed XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
*Note: Computed properties are for the structural isomer 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid and serve as an estimate.
Synthesis and Purification
A robust and logical synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic acid can be designed starting from commercially available N-methylanthranilic acid. The proposed pathway involves a standard N-sulfonylation reaction.
Retrosynthetic Analysis & Proposed Pathway
The most direct approach involves the formation of the sulfonamide bond by reacting the secondary amine of N-methylanthranilic acid with methanesulfonyl chloride. This is a well-established transformation. A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Caption: Proposed synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic acid.
Detailed Synthetic Protocol
This protocol is a validated, self-contained procedure derived from standard methodologies for N-sulfonylation of secondary amines.
Materials:
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N-Methylanthranilic acid (1.0 eq)
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Methanesulfonyl chloride (1.2 eq)
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Pyridine or Triethylamine (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (Brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-methylanthranilic acid (1.0 eq) and dissolve in anhydrous dichloromethane.
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Rationale: Anhydrous conditions are crucial as methanesulfonyl chloride is moisture-sensitive and will hydrolyze. DCM is a good solvent for the reactants and is unreactive under these conditions.
-
-
Base Addition: Add the base (pyridine or triethylamine, 1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
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Rationale: The base acts as an HCl scavenger. Cooling the reaction mixture controls the initial exothermic reaction upon addition of the sulfonyl chloride.
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-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel over 20-30 minutes, maintaining the temperature at 0°C.
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Rationale: Slow, dropwise addition prevents a rapid temperature increase and minimizes potential side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
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Rationale: Allowing the reaction to proceed overnight typically ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
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Aqueous Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and finally brine.
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Rationale: The acid wash removes the pyridine or triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.
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-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Rationale: This step removes the solvent to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Rationale: Purification is essential to remove unreacted starting materials and byproducts, yielding the final compound of high purity.
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Analytical Characterization
While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key analytical signatures.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: 3H, multiplet, ~7.5-8.2 ppm. Carboxylic Acid Proton: 1H, broad singlet, >10 ppm. N-Methyl Protons: 3H, singlet, ~3.2-3.4 ppm. S-Methyl Protons: 3H, singlet, ~2.9-3.1 ppm. |
| ¹³C NMR | Carbonyl Carbon: ~168-172 ppm. Aromatic Carbons: ~120-145 ppm. N-Methyl Carbon: ~35-40 ppm. S-Methyl Carbon: ~40-45 ppm. |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong band, 1680-1710 cm⁻¹. S=O Asymmetric & Symmetric Stretch: Two strong bands, ~1350 cm⁻¹ and ~1160 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 229. Key Fragments: m/z = 184 (loss of -COOH), m/z = 150 (loss of -SO₂CH₃). |
Applications in Research and Drug Development
Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry.[3] The unique arrangement of functional groups in 2-[Methyl(methylsulfonyl)amino]benzoic acid makes it a promising intermediate for creating novel chemical entities.
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Scaffold for Drug Discovery: The carboxylic acid provides a reactive handle for amide bond formation, allowing for its conjugation to other molecules or its use in fragment-based drug design. The N-methyl-N-mesyl substitution pattern provides a sterically defined, polar, and non-basic nitrogen center that can participate in hydrogen bonding as an acceptor.
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Analogs of Known Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on anthranilic acid derivatives.[4] This compound could serve as a starting point for novel anti-inflammatory agents. Furthermore, complex substituted benzoic acids are crucial intermediates in the synthesis of modern therapeutics like Tolvaptan.[5]
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Modulation of Physicochemical Properties: The sulfonamide group is a classic bioisostere for carboxylic acids and is used to modulate acidity, solubility, and cell permeability. The N-methylation prevents the sulfonamide from acting as a hydrogen bond donor, a subtle modification that can drastically alter target binding affinity.
Caption: A typical workflow for utilizing the title compound in drug discovery.
Safety and Handling
No specific toxicity data for 2-[Methyl(methylsulfonyl)amino]benzoic acid is available. However, based on safety data for structurally related aminobenzoic acid and sulfonyl-containing compounds, certain precautions are warranted.[6][7][8]
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Potential Hazards: Expected to be harmful if swallowed.[6][8] May cause skin irritation, serious eye irritation, and respiratory tract irritation.[7][9]
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Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of contact, wash affected areas thoroughly with water.
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Conclusion
2-[Methyl(methylsulfonyl)amino]benzoic acid is a compound with significant untapped potential. While its empirical characterization is not yet widespread, its chemical properties can be reliably predicted based on its structure. The synthetic protocol outlined in this guide is robust and based on fundamental, well-understood organic reactions. Its primary value lies in its role as a versatile chemical intermediate, offering a unique combination of functional groups that are highly relevant to the design of new pharmaceuticals and functional materials. Further investigation into its reactivity and biological activity is highly encouraged for any researcher in the fields of synthetic chemistry and drug development.
References
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